molecular formula C19H22N4O4 B2464132 2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1904236-97-0

2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2464132
CAS No.: 1904236-97-0
M. Wt: 370.409
InChI Key: SNLVRQXVVVAARG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrimidine core (4,5-dimethyl-6-oxo) conjugated with an azetidine ring and a bicyclic isoindole-dione moiety. The acetyl linker between the azetidine and pyrimidine groups may enhance metabolic stability, while the isoindole-dione system could influence conformational rigidity and binding affinity.

Properties

IUPAC Name

2-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-11-12(2)20-10-22(17(11)25)9-16(24)21-7-13(8-21)23-18(26)14-5-3-4-6-15(14)19(23)27/h3-4,10,13-15H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLVRQXVVVAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic molecule that integrates multiple pharmacophoric elements. Its biological activity has been the subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

This compound's structure consists of an isoindole core fused with a tetrahydro configuration and a pyrimidine derivative, which is significant for its biological interactions. The molecular formula is C21H28N6O2C_{21}H_{28}N_{6}O_{2}, and its molecular weight is approximately 396.5 g/mol. The presence of the 4,5-dimethyl-6-oxopyrimidine moiety is particularly noteworthy as it contributes to the compound's reactivity and potential bioactivity.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance:

  • Azetidinone Derivatives: Compounds similar to azetidinones have demonstrated significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . This suggests that the azetidinone structure in our compound may also confer similar antibacterial properties.

Antiviral Activity

Research on related azetidinone derivatives has indicated potential antiviral effects. For example, certain compounds have shown inhibitory activity against human coronaviruses and influenza viruses . Given the structural similarities, it is plausible that our compound could exhibit comparable antiviral effects.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition: The functional groups present in the compound may interact with specific enzymes involved in bacterial and viral replication.
  • Cell Membrane Disruption: The hydrophobic regions of the molecule could disrupt microbial cell membranes, leading to cell death.
  • Interference with Nucleic Acids: The pyrimidine structure may allow for interactions with nucleic acids, inhibiting replication processes.

Research Findings and Case Studies

A detailed examination of the biological activity of this compound can be summarized through various research findings:

Study FocusKey Findings
Antimicrobial ScreeningShowed moderate to good inhibition against Gram-positive and Gram-negative bacteria .
Antiviral AssaysDemonstrated moderate inhibitory effects against influenza A virus .
Cytotoxicity EvaluationCC50 values indicated safety margins for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyrimidine-based analogs described in Molecules (2011) and contrasts their structural and functional attributes with the target compound.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Functional Impact
Target Compound Pyrimidine + Azetidine + Isoindole 4,5-dimethyl-6-oxopyrimidine; acetyl-azetidine linker; tetrahydroisoindole-dione Enhanced rigidity, possible kinase inhibition via pyrimidine interaction
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (4) Pyrimidine Benzyloxy groups; methoxymethyl substituents Increased lipophilicity; potential solubility limitations
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione (8) Pyrimidine Hydroxy and methoxymethyl groups Improved hydrophilicity; possible metabolic instability due to free hydroxyl groups
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-3-methoxymethyl-5-methylpyrimidin-2,4-dione (6) Pyrimidine Benzyloxy and methoxymethyl groups Balanced lipophilicity/hydrophilicity; tunable for blood-brain barrier penetration

Key Findings :

Structural Complexity : The target compound’s azetidine and isoindole-dione systems introduce steric constraints absent in simpler pyrimidine derivatives (e.g., compounds 4 , 6 , 8 ). This may enhance target selectivity but complicate synthesis .

Hydroxy/Methoxymethyl Groups (compound 8): Enhance solubility but may reduce metabolic stability compared to the target compound’s acetyl-azetidine linker .

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